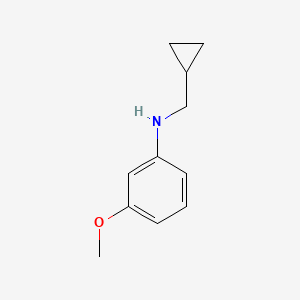
N1-(4-chlorobenzyl)-N4,N4-diethyl-1,4-benzenediamine
Descripción general
Descripción
N1-(4-chlorobenzyl)-N4,N4-diethyl-1,4-benzenediamine (4-CBE) is an organochlorine compound that has been used for a variety of scientific research applications. It is a widely used reagent in organic synthesis, as a building block for other compounds, and as a catalyst in chemical reactions. 4-CBE has also been studied for its biochemical and physiological effects, and its potential applications in laboratory experiments.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
N1-(4-chlorobenzyl)-N4,N4-diethyl-1,4-benzenediamine and its derivatives have been explored in medicinal chemistry for their potential as therapeutic agents. For instance, compounds structurally related to N1-(4-chlorobenzyl)-N4,N4-diethyl-1,4-benzenediamine have been synthesized and evaluated for their neuroleptic activity, demonstrating a correlation between their structure and activity against apomorphine-induced stereotyped behavior in rats, indicating potential applications in psychosis treatment (Iwanami et al., 1981).
Neuroscience
In the field of neuroscience, research has focused on understanding the effects of similar compounds on brain function. For example, a study reported the preclinical evaluation of a tracer for cerebral perfusion, which is structurally related to N1-(4-chlorobenzyl)-N4,N4-diethyl-1,4-benzenediamine, highlighting its potential in imaging cerebral blood flow and its stability and retention in the brain, suggesting applications in diagnosing and researching neurological disorders (Taylor et al., 1992).
Toxicology
The toxicological aspects of compounds related to N1-(4-chlorobenzyl)-N4,N4-diethyl-1,4-benzenediamine have also been investigated to understand their safety profile. Studies have explored the metabolism of structurally similar compounds, providing insights into their biotransformation and potential toxicological implications, which is crucial for developing safe and effective pharmaceuticals (Nakao et al., 1987).
Propiedades
IUPAC Name |
1-N-[(4-chlorophenyl)methyl]-4-N,4-N-diethylbenzene-1,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2/c1-3-20(4-2)17-11-9-16(10-12-17)19-13-14-5-7-15(18)8-6-14/h5-12,19H,3-4,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORUOFTQRHQYLIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NCC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-chlorobenzyl)-N4,N4-diethyl-1,4-benzenediamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-([1,1'-Biphenyl]-4-ylmethyl)-2-chloroaniline](/img/structure/B3131565.png)
![N-([1,1'-Biphenyl]-4-ylmethyl)-4-ethoxyaniline](/img/structure/B3131571.png)






![2,5-Pyrrolidinedione, 1-[(2-cyanoethyl)thio]-](/img/structure/B3131643.png)


![N-[2-(2,4-Dichlorophenoxy)propyl]-3-methoxyaniline](/img/structure/B3131664.png)
